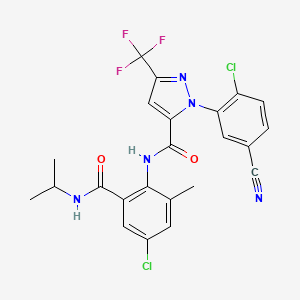
RyRs activator 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RyRs activator 2, also known as compound 7o, is a potent activator of ryanodine receptors (RyRs). Ryanodine receptors are intracellular calcium release channels located on the sarcoplasmic reticulum of muscle cells. These receptors play a crucial role in the regulation of calcium ion release, which is essential for muscle contraction and various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RyRs activator 2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
RyRs activator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Chemistry
In chemistry, RyRs activator 2 is used as a tool to study the modulation of ryanodine receptors and their role in calcium signaling pathways. It helps researchers understand the structure-function relationship of these receptors and develop new therapeutic agents .
Biology
In biological research, this compound is employed to investigate the physiological and pathological roles of ryanodine receptors in muscle cells. It is used to study muscle contraction, calcium homeostasis, and related cellular processes .
Medicine
In medicine, this compound has potential therapeutic applications in treating diseases associated with dysfunctional calcium signaling, such as cardiac arrhythmias and muscle disorders. It is also being explored as a potential treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of new insecticides due to its larvicidal activity. It is comparable to chlorantraniliprole and better than cyantraniliprole in terms of efficacy .
作用機序
RyRs activator 2 exerts its effects by binding to ryanodine receptors and modulating their activity. This binding leads to the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering a cascade of molecular events that result in muscle contraction. The molecular targets and pathways involved include the dihydropyridine receptor, FKBP12/12.6, and calmodulin .
類似化合物との比較
Similar Compounds
Chlorantraniliprole: A potent insecticide that also targets ryanodine receptors.
Cyantraniliprole: Another insecticide with a similar mode of action but lower efficacy compared to RyRs activator 2.
Uniqueness
This compound is unique due to its high potency and specificity for ryanodine receptors. It exhibits superior larvicidal activity compared to cyantraniliprole and is comparable to chlorantraniliprole. This makes it a valuable tool in both scientific research and industrial applications .
特性
分子式 |
C23H18Cl2F3N5O2 |
|---|---|
分子量 |
524.3 g/mol |
IUPAC名 |
2-(2-chloro-5-cyanophenyl)-N-[4-chloro-2-methyl-6-(propan-2-ylcarbamoyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H18Cl2F3N5O2/c1-11(2)30-21(34)15-8-14(24)6-12(3)20(15)31-22(35)18-9-19(23(26,27)28)32-33(18)17-7-13(10-29)4-5-16(17)25/h4-9,11H,1-3H3,(H,30,34)(H,31,35) |
InChIキー |
DXBACVIDBCHHCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)C#N)Cl)C(F)(F)F)C(=O)NC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)



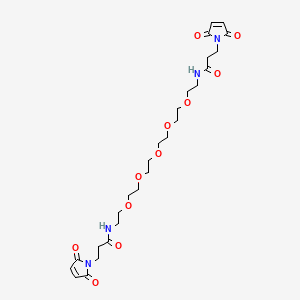
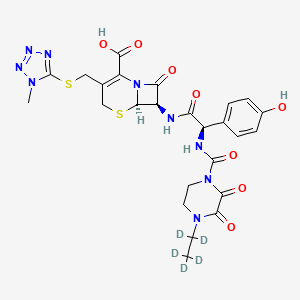
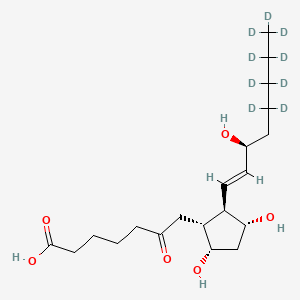

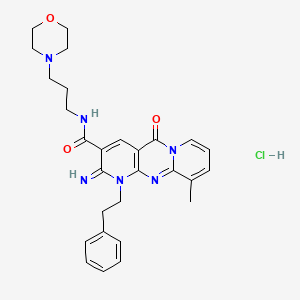
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)


